molecular formula C14H14N2O2S B5648169 3-(4-ethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide

3-(4-ethoxyphenyl)-N-1,3-thiazol-2-ylacrylamide

Cat. No. B5648169
M. Wt: 274.34 g/mol
InChI Key: ANHRSXCHGXZVHX-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thiazolidinone and thiazole derivatives has been extensively studied. Compounds with similar structures have been synthesized using various techniques, including one-pot synthesis methods under environmentally friendly conditions. These methods often involve the interaction of different phenyl and thiazole precursors to achieve the desired compound through a series of reactions that include C–C and C–N bond formation in water, showcasing operational simplicity and efficient utilization of reactants (Yadav et al., 2020).

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been determined using techniques such as FT-IR, UV-Vis, NMR spectroscopy, and X-ray diffraction. These compounds exhibit significant non-planarity and intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to their stability and physical properties. Computational studies using density functional theory (DFT) have helped in understanding their structural, spectroscopic, and electronic properties, including HOMO-LUMO analysis and charge transfer within the molecules (Khelloul et al., 2022).

Chemical Reactions and Properties

Chemical properties of thiazole derivatives involve their reactivity towards different chemical groups, demonstrating a variety of chemical behaviors such as base-catalyzed ring transformation, which indicates the structural prerequisites for certain ring transformations including the cleavage of azetidinone rings under specific conditions (Sápi et al., 1997). These reactions are crucial for understanding the chemical versatility and potential applications of these compounds.

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystal structure, are largely influenced by their molecular structure. The presence of ethoxy and thiazolyl groups impacts the compound's physical state and stability. Crystallography studies reveal that these compounds crystallize in various systems, with specific cell parameters that detail their geometric configuration, further elucidated by Hirshfeld surface analysis and associated 2D fingerprint plots (Rahmani et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of thiazole derivatives are characterized through spectroscopic studies and quantum chemical calculations. These studies help in understanding the intramolecular charge transfers, electrostatic potential, and the contributions of different molecular orbitals to the compound's reactivity. Such analyses are pivotal for designing compounds with desired chemical properties and reactivities (Viji et al., 2020).

properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-2-18-12-6-3-11(4-7-12)5-8-13(17)16-14-15-9-10-19-14/h3-10H,2H2,1H3,(H,15,16,17)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHRSXCHGXZVHX-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.